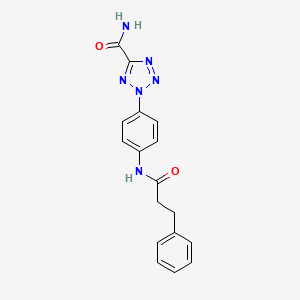
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a tetrazole ring, which is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom . It also contains an amide functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom, and a phenyl group, which is a ring of 6 carbon atoms, attached to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and multiple functional groups. The tetrazole ring is planar and aromatic, which means it is stable and can participate in pi-stacking interactions. The amide group can participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. The tetrazole ring is relatively stable but can participate in reactions under certain conditions. The amide group can undergo hydrolysis to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the functional groups present. For example, the compound is likely to be solid at room temperature, and its solubility in water would be influenced by the polar amide group and the aromatic tetrazole and phenyl rings .Applications De Recherche Scientifique
Synthesis and Chemistry
Research has delved into the synthesis and chemistry of compounds with tetrazole and carboxamide functionalities, highlighting their potential as antitumor agents. For instance, the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates under specific conditions has been explored, revealing pathways to novel compounds with broad-spectrum antitumor activity (Stevens et al., 1984). This foundational work underscores the importance of structural modifications in enhancing biological activity and developing prodrug strategies.
Safe Synthetic Approaches
Advancements in synthetic methodologies, such as the safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of tetrazoles, represent significant progress in the field (Gutmann et al., 2012). These developments offer scalable and efficient routes to structurally related compounds, emphasizing safety and productivity in chemical synthesis.
Antimicrobial and Antitumor Applications
Compounds featuring imidazole and tetrazole rings have been investigated for their antimicrobial and antitumor properties. For example, certain derivatives have demonstrated potent activity against HIV-1 protease, highlighting their potential in the development of antiviral therapies (Abdel-Meguid et al., 1994). Similarly, the synthesis of thiazoles and their biological evaluation for antimicrobial activities suggest a broad spectrum of applications in combating infections and diseases (Talupur et al., 2021).
Electrochemical and Photophysical Properties
Research into the electrochemical and photophysical properties of compounds containing carbazole groups points to applications in materials science, particularly in the development of electrochromic devices (Hsiao et al., 2013). These studies explore the synthesis and characterization of polymers with potential for high-performance applications in electronics and photonics.
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(3-phenylpropanoylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c18-16(25)17-20-22-23(21-17)14-9-7-13(8-10-14)19-15(24)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H2,18,25)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCKMJMWVPJWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-phenylpropanamido)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3019026.png)
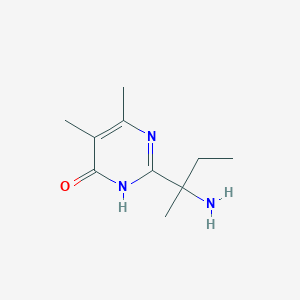
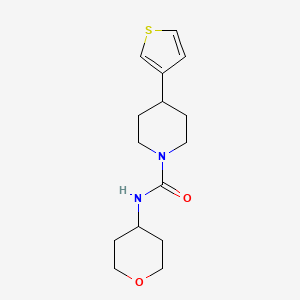
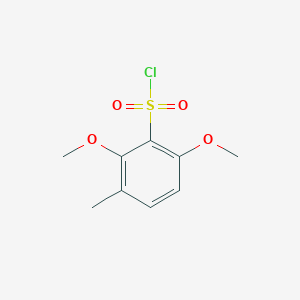
![Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3019032.png)
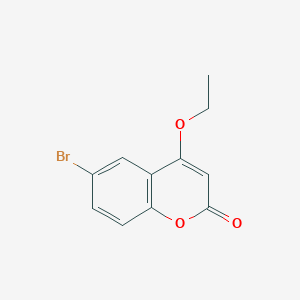
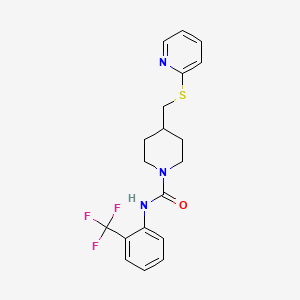
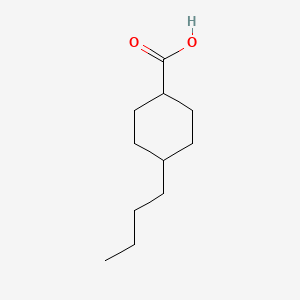
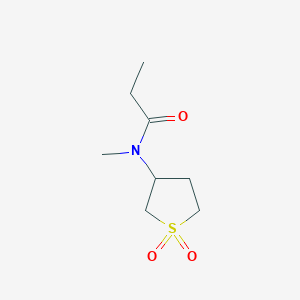
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B3019044.png)
![N-[2-(1-ethyl-1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B3019046.png)
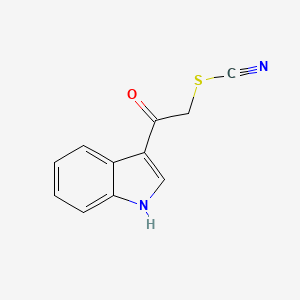
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3019048.png)
![3-Chloro-2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B3019049.png)